![molecular formula C8H10N4 B3000156 2-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethanamine CAS No. 93113-11-2](/img/structure/B3000156.png)
2-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethanamine is a heterocyclic compound that features a triazole ring fused to a pyridine ring.
作用機序
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline, have been studied for their antiviral and antimicrobial activities .
Mode of Action
It is known that triazole compounds, in general, play a significant role in combating fungal infections . They are also pointed out as valuable antimicrobial agents .
Biochemical Pathways
It is known that triazole compounds can exhibit broad-spectrum antibacterial activity .
Pharmacokinetics
The compound’s storage temperature is recommended to be at room temperature, preferably in a cool and dark place, less than 15°c .
Result of Action
Compounds with similar structures have shown promising antiviral activity and significant in vitro activity against certain bacteria .
Action Environment
It is known that the compound’s stability can be influenced by storage conditions .
準備方法
The synthesis of 2-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinopyridine with ethyl acetoacetate, followed by cyclization to form the triazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, often using catalysts and controlled reaction conditions to ensure high yield and purity .
化学反応の分析
2-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
科学的研究の応用
2-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethanamine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and antiviral agent.
Biological Research: This compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Industrial Applications: It is used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.
類似化合物との比較
2-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethanamine is unique due to its specific triazole-pyridine structure. Similar compounds include:
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antimicrobial properties.
[1,2,4]Triazolo[4,3-a]pyrazine: Studied for its antibacterial activity.
[1,2,4]Triazolo[1,5-a]pyridine: Used in medicinal chemistry for various therapeutic applications.
These compounds share the triazole ring but differ in their fused ring systems, leading to variations in their chemical properties and biological activities.
特性
IUPAC Name |
2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c9-5-4-8-11-10-7-3-1-2-6-12(7)8/h1-3,6H,4-5,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNUBXUNMZSEDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
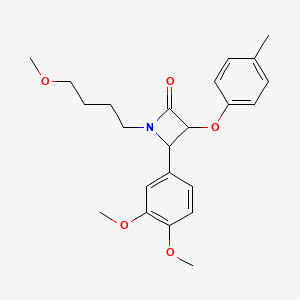
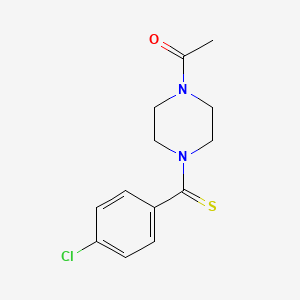
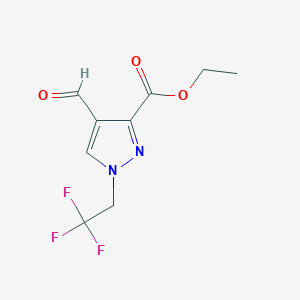
![2-((2,4-dichlorobenzyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B3000077.png)
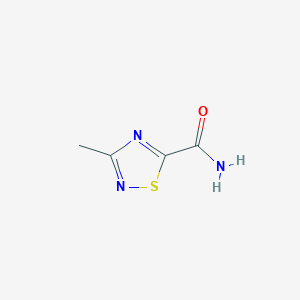
![5-(2-methoxyethyl)-2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3000081.png)
![6-[[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyridine-3-carboxylic acid](/img/structure/B3000082.png)
![N-(2,4-dimethoxyphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxo-5-pyrazolo[3,4-d]pyrimidinyl]acetamide](/img/structure/B3000084.png)
![ethyl 4,5-dimethyl-2-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B3000087.png)

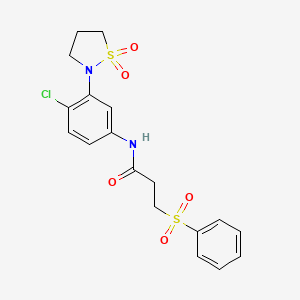
![2,3-dimethoxy-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B3000091.png)


